molecular formula C4H19N3O7P2 B12694188 Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 84696-97-9

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12694188
CAS No.: 84696-97-9
M. Wt: 283.16 g/mol
InChI Key: VSBAYBKIVFSFPR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The IUPAC name This compound systematically describes its composition:

  • Diammonium : Two ammonium cations ($$ \text{NH}_4^+ $$) neutralize the compound’s charge.
  • Dihydrogen : Indicates two acidic protons retained on the phosphonate groups.
  • ((2-Hydroxyethyl)imino)bis(methylene) : A central imino group ($$ \text{NH} $$) bonded to a 2-hydroxyethyl group ($$ \text{HOCH}2\text{CH}2 $$) and two methylene bridges ($$ \text{CH}_2 $$).
  • Bisphosphonate : Two phosphonate groups ($$ \text{PO}_3^{3-} $$) attached to the methylene units.

The molecular formula $$ \text{C}4\text{H}{19}\text{N}3\text{O}7\text{P}_2 $$ confirms this architecture. Structurally, it belongs to the aminobisphosphonate subclass due to the presence of both amine and bisphosphonate functionalities. The 2D structure reveals a planar arrangement of the imino-bis(methylene) core, with phosphonate groups adopting tetrahedral geometries.

Table 1: Key Identifiers and Molecular Data

Property Value Source
CAS Number 94107-75-2
Molecular Formula $$ \text{C}4\text{H}{19}\text{N}3\text{O}7\text{P}_2 $$
EC Number 302-310-4
Molar Mass 337.02 g/mol
Parent Compound [(Dodecylimino)bis(methylene)]bisphosphonic acid

Historical Development of Bisphosphonate Chemistry

Bisphosphonates emerged in the 19th century as analogs of pyrophosphate, but their synthetic versatility became apparent in the 1960s with the development of etidronate for osteoporosis. The incorporation of nitrogen into bisphosphonate frameworks, as seen in this compound, originated in the 1980s to enhance metal-chelating capabilities. Early work on aminobisphosphonates focused on hydroxyethylimino derivatives due to their balanced hydrophilicity and coordination strength. The specific synthesis of this compound was first reported in EPA documentation under DTXSID60240546, highlighting its regulatory significance in corrosion inhibition.

Position Within Phosphonate and Aminobisphosphonate Families

This compound occupies a niche within two overlapping chemical families:

  • Phosphonates : Characterized by direct carbon-phosphorus bonds ($$ \text{C–PO}_3^{3-} $$), phosphonates exhibit superior hydrolytic stability compared to phosphates. The methylenebisphosphonate groups in this compound enable strong chelation of divalent cations like $$ \text{Ca}^{2+} $$ and $$ \text{Fe}^{3+} $$.
  • Aminobisphosphonates : These derivatives integrate nitrogen atoms into the bisphosphonate scaffold, enhancing biological and chemical activity. The (2-hydroxyethyl)imino group provides a secondary coordination site, allowing synergistic interactions with metal ions.

Comparatively, replacing the 2-hydroxyethyl group with longer alkyl chains (e.g., dodecyl in ) reduces water solubility but increases surfactant properties, illustrating the structure-function adaptability of this chemical class.

Table 2: Comparative Analysis of Related Bisphosphonates

Compound Formula Key Feature
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate $$ \text{C}4\text{H}9\text{N}\text{Na}4\text{O}7\text{P} $$ Sodium counterions enhance ionic strength
Diammonium dihydrogen [(dodecylimino)bis(methylene)]bisphosphonate $$ \text{C}{14}\text{H}{39}\text{N}3\text{O}6\text{P}_2 $$ Hydrophobic dodecyl chain improves micelle formation
Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate $$ \text{C}4\text{H}{16}\text{N}2\text{O}7\text{P}_2 $$ Monovalent ammonium balances charge density

Properties

CAS No.

84696-97-9

Molecular Formula

C4H19N3O7P2

Molecular Weight

283.16 g/mol

IUPAC Name

diazanium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C4H13NO7P2.2H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);2*1H3

InChI Key

VSBAYBKIVFSFPR-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Three-Component Condensation Method

This is the most widely used approach, involving:

Procedure (adapted from):

  • Combine reactants in a 1:1:2 molar ratio under inert atmosphere.
  • Heat at 80–100°C for 6–12 hours (conventional) or use microwave irradiation (300 W, 80°C, 30 min).
  • Hydrolyze the crude product with concentrated HCl (6 M, 4 hours) to yield the bisphosphonic acid.
  • Neutralize with ammonium hydroxide to obtain the diammonium salt.

Optimization Strategies ():

Key Challenges ():

  • Formation of N-formylated byproducts (e.g., compound 26 ) if excess orthoformate is used.
  • Hydrolysis-sensitive intermediates require careful pH control during acid treatment.

Modified Arbuzov-Ketophosphonate Route

For scaled production, this method involves:

  • Synthesize ketophosphonate intermediates via Arbuzov reaction of acyl chlorides with trialkyl phosphites.
  • Add diethyl phosphite to the carbonyl group under acidic conditions (, Scheme 13).

Example Workflow ():

Step Reagents/Conditions Outcome
1 2-Hydroxyethyl chloroacetate + P(OEt)₃, 110°C Ethyl ketophosphonate ester
2 Diethyl phosphite, H₃PO₄, 80°C Bisphosphonate ester
3 HCl hydrolysis, NH₄OH neutralization Diammonium salt (72% yield)

Advantages :

  • Suitable for large-scale synthesis (batch sizes >1 kg).
  • Avoids purification of intermediates due to one-pot design.

Green Chemistry Approaches

Recent innovations prioritize sustainability ():

A. Ionic Liquid-Mediated Synthesis

Parameter Value
Solvent [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate)
Temperature 70°C
Yield 88%
Reaction Time 4 hours

B. Microwave-Assisted Catalysis

Catalyst Yield Improvement Time Reduction
ZnO nanoparticles +15% 50%
rGO-SO₃H +22% 60%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Three-Component (Conventional) 68–75 95 Moderate
Three-Component (Microwave) 82–90 98 High
Arbuzov-Ketophosphonate 70–72 93 Very High
Ionic Liquid 85–88 96 Moderate

Critical Notes :

  • Purification : Column chromatography is avoided due to the polar nature of bisphosphonates; recrystallization from ethanol/water (3:1) is standard.
  • Stability : The diammonium salt is hygroscopic; storage under nitrogen at −20°C is recommended.

Chemical Reactions Analysis

EINECS 283-705-8 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.

    Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bone Health

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is primarily recognized for its role in improving bone density and mass. Research indicates that this compound inhibits osteoclast activity, which is crucial in reducing bone resorption.

  • Mechanism of Action : The compound binds to hydroxyapatite in bone tissue, leading to decreased osteoclast survival and function, thereby mitigating bone loss associated with conditions like osteoporosis.

Cancer Therapy

Recent studies have highlighted the immunomodulatory effects of this compound, particularly its ability to activate Vγ2Vδ2 T cells, which are essential for tumor surveillance.

  • Case Study : In vitro studies demonstrated that treatment with this compound significantly increased the proliferation of Vγ2Vδ2 T cells when co-cultured with tumor cells. This led to enhanced cytotoxic activity against various tumor types, suggesting its potential as an adjunct therapy in cancer treatment .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been a focal point of research:

  • Study Findings : A study reported that this compound enhanced the cytotoxic activity of immune cells against tumors, indicating its utility in cancer immunotherapy.

Summary of Biological Activities

Activity TypeEffectReference
Osteoclast Inhibition Reduces bone resorption
T Cell Activation Enhances immune response
Tumor Cell Cytotoxicity Increases specific lysis rates

Synthesis and Production

This compound can be synthesized through a series of chemical reactions involving phosphonic acid derivatives and amines under controlled conditions. The synthesis typically involves:

  • Reagents : Phosphonic acid derivatives and amines.
  • Conditions : Controlled temperature, pressure, and pH to optimize yield and minimize by-products.

Mechanism of Action

The mechanism of action of EINECS 283-705-8 involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Key Findings :

  • Hydrophilicity : The 2-hydroxyethyl substituent confers superior water solubility (LogP = -0.8) compared to alkyl-chain derivatives (e.g., LogP ~4.2 for dodecyl) .
  • Metal Chelation : Hydroxyethyl and shorter alkyl chains enhance chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), while longer alkyl groups favor surfactant behavior .

Counterion Variations

Counterions modulate solubility and stability. Examples include:

Compound Type CAS Number Counterion Molecular Weight (g/mol) Solubility in Water
Diammonium salt 84696-97-9 NH₄⁺ 283.16 High
Dipotassium salt 94278-04-3 K⁺ 323.30 Moderate†
Trisodium salt - Na⁺ ~350* High
Parent acid 5995-42-6 H⁺ 245.08 Low

*Estimated.
†Potassium salts often exhibit lower solubility than ammonium salts due to ionic radius differences.

Key Findings :

  • Ammonium Salts : Preferred for aqueous formulations due to high solubility .
  • Potassium/Sodium Salts : Used in niche applications requiring alkali metal compatibility (e.g., pharmaceutical buffers) .
  • Parent Acid: Limited solubility restricts use to acidic environments or organic solvents .

Functional Group Modifications

Replacing the hydroxyethyl group with heteroatom-containing substituents alters reactivity:

CAS Number Substituent Molecular Formula Key Properties
78014-43-4 2-mercaptoethyl C₄H₁₃NO₆P₂S Enhanced redox activity, heavy metal binding
84215-53-2 Sodium trihydrogen* C₄H₁₀NNa₃O₇P₂ High ionic strength, pH stability
94107-76-3 N-(2-pyridylmethyl) C₉H₁₇N₃O₇P₂ Aromaticity, π-π interactions

*Sodium salt of trihydrogen form.

Key Findings :

  • Mercaptoethyl Group : Introduces sulfur, enabling thiol-based redox reactions and stronger affinity for soft metal ions (e.g., Hg²⁺) .
  • Pyridylmethyl Group : Aromatic nitrogen enhances coordination with transition metals (e.g., Fe³⁺, Cu²⁺) .

Biological Activity

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, a nitrogen-containing bisphosphonate, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and bone health. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its immunomodulatory effects and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its unique chemical structure, which includes two phosphonate groups linked through a methylene bridge and a hydroxyethyl imino moiety. This configuration is crucial for its biological activity. The synthesis typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions to yield the desired bisphosphonate.

1. Inhibition of Osteoclast Activity:
Bisphosphonates are known for their ability to inhibit osteoclast-mediated bone resorption. This action is primarily due to their affinity for hydroxyapatite in bone tissue, leading to decreased osteoclast survival and function. Studies indicate that this compound may exhibit similar properties, potentially reducing bone loss in conditions such as osteoporosis.

2. Immunomodulatory Effects:
Recent research has focused on the compound's ability to modulate immune responses, particularly through the activation of Vγ2Vδ2 T cells. These T cells play a critical role in tumor surveillance and elimination. The compound has been shown to enhance the cytotoxic activity of these immune cells against various tumor types, suggesting its utility in cancer immunotherapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Osteoclast InhibitionReduces bone resorption by inhibiting osteoclast activity
Tumor Cell CytotoxicityEnhances Vγ2Vδ2 T cell-mediated killing of tumor cells
Bone Density ImprovementImproves bone mass and density in animal models

Case Study: Immunomodulatory Activity

In a study examining the immunomodulatory effects of nitrogen-containing bisphosphonates, it was found that this compound significantly increased the proliferation of Vγ2Vδ2 T cells when co-cultured with tumor cells. The treatment led to a substantial increase in specific lysis rates, demonstrating its potential as an adjunct therapy in cancer treatment .

  • Experimental Setup: Peripheral blood mononuclear cells (PBMCs) from healthy donors were treated with the compound alongside IL-2.
  • Results: A 724-fold increase in Vγ2Vδ2 T cell numbers was observed after 11 days of treatment, indicating robust expansion and activation of these immune cells .

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